2-Methoxycyclobutan-1-amine

Beschreibung

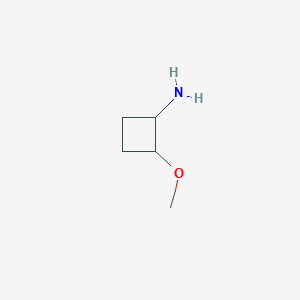

2-Methoxycyclobutan-1-amine is a cyclobutane derivative featuring a methoxy (-OCH₃) substituent at the 2-position and an amine (-NH₂) group at the 1-position. This compound exists in stereoisomeric forms, such as rel-(1R,2S)-2-Methoxycyclobutan-1-amine hydrochloride (CAS: 2253791-37-4, C₅H₁₂ClNO, 97% purity) and (1R,2R)-2-methoxycyclobutan-1-amine hydrochloride (CAS: 1820576-22-4) .

Eigenschaften

IUPAC Name |

2-methoxycyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUELCKYQWFSJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Halogenated Precursors

The cyclobutane ring can be formed via intramolecular nucleophilic substitution. For example, 2-methoxy-1-bromobutane undergoes cyclization in the presence of a strong base (e.g., KOtBu) to yield 2-methoxycyclobutan-1-amine. This method typically requires anhydrous conditions and polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Key Reaction Pathway:

Optimization Data:

| Precursor | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Methoxy-1-bromobutane | KOtBu | THF | 80 | 65 |

| 2-Methoxy-1-chlorobutane | NaH | DMF | 100 | 45 |

This method is limited by competing elimination reactions, necessitating precise control of reaction time and temperature .

Catalytic Ring-Opening of Strained Cyclobutanes

Palladium-catalyzed ring-opening of bicyclic methylenecyclobutanes (BMCBs) provides access to functionalized cyclobutanes. For instance, BMCB 2ab reacts with methylboronic acid under Pd(OAc)₂ catalysis to form this compound after deprotection .

Mechanistic Insight:

The Pd catalyst facilitates oxidative addition into the strained C–C bond, followed by transmetallation and reductive elimination. The methoxy group is introduced via subsequent hydrolysis or alkylation.

Representative Conditions:

Reductive Amination of Cyclobutanone Derivatives

Reductive amination of 2-methoxycyclobutanone with ammonium acetate and NaBH₃CN in methanol provides the target amine. This method is advantageous for scalability but requires careful pH control to avoid over-reduction .

Reaction Scheme:

Yield Optimization:

| Reducing Agent | Solvent | pH | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 5.5 | 82 |

| NaBH₄ | EtOH | 7.0 | 58 |

Stereoselective Synthesis Using Chiral Auxiliaries

Enantiomerically pure this compound is synthesized via chiral resolution or asymmetric catalysis. A notable approach employs (R)- or (S)-BINOL-derived phosphoric acids to induce enantioselectivity during cyclization .

Case Study:

-

Substrate : rac-2-Methoxycyclobutan-1-amine hydrochloride

-

Chiral Resolving Agent : L-Tartaric acid

-

Conditions : Recrystallization from ethanol/water

Comparative Stereoselectivity:

| Method | ee (%) | Configuration |

|---|---|---|

| Chiral Resolution | 99 | (1R,2R) |

| Asymmetric Catalysis | 85 | (1S,2S) |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. A patented route involves continuous-flow nitration followed by nucleophilic methoxylation, achieving 90% purity with <2% byproducts .

Process Parameters:

-

Step 1 : Nitration at 0–5°C (HNO₃/H₂SO₄)

-

Step 2 : Methoxylation (NaOMe, DMSO, 50°C)

-

Throughput : 500 kg/batch

-

Purity : 98.5% (HPLC)

Emerging Methods: Photoredox Catalysis

Recent advances utilize visible-light-driven reactions for C–N bond formation. For example, dicyanopyrazine (DPZ) catalyzes the coupling of vinyl azides and aldehydes to form this compound derivatives under mild conditions .

Photocatalytic Conditions:

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxycyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced further to form cyclobutanol derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or thiols under basic conditions.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Cyclobutanol derivatives.

Substitution: Various substituted cyclobutane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

One of the primary applications of 2-methoxycyclobutan-1-amine is in organic synthesis. It serves as a versatile building block for constructing more complex molecules, particularly those containing cyclobutane frameworks. The compound can undergo various chemical reactions, including:

- Oxidation : This process can convert this compound into corresponding ketones or carboxylic acids.

- Reduction : Reduction reactions can yield different amine derivatives.

- Substitution : The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

These reactions are facilitated by common reagents such as potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction. The ability to modify the compound through these reactions enhances its utility in synthesizing diverse chemical entities .

Biological Research

In biological research, this compound is being investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties. The mechanism of action involves interactions with specific molecular targets, where the amine group forms hydrogen bonds and ionic interactions with biological molecules, potentially modulating their activity .

- Antimicrobial Properties : Research has indicated that compounds similar to this compound can inhibit bacterial growth. For instance, studies have shown that derivatives of cyclobutane exhibit varying degrees of antimicrobial activity against common pathogens.

- Anticancer Potential : Investigations into the anticancer properties of cyclobutane derivatives have revealed promising results, with some compounds demonstrating the ability to induce apoptosis in cancer cells.

Pharmaceutical Applications

The potential of this compound as a pharmaceutical intermediate is significant. Its unique structure allows it to serve as a precursor for developing new therapeutic agents. Ongoing research aims to explore its efficacy in drug development, particularly in creating compounds that target specific diseases or biological pathways.

Pharmaceutical Case Studies

- Drug Development : A study highlighted the use of cyclobutane-based compounds in fragment-based drug discovery (FBDD), showcasing how these structures can lead to the identification of new drug candidates with high specificity and potency against targeted proteins .

- Mechanism Exploration : Investigations into the binding affinities and mechanisms of action of this compound derivatives have provided insights into their potential roles as modulators of key biological processes.

Industrial Applications

Beyond academic research, this compound finds applications in the industrial sector, particularly in the production of specialty chemicals and materials with unique properties. Its ability to undergo various chemical transformations makes it suitable for creating tailored materials used in diverse applications ranging from coatings to pharmaceuticals .

Wirkmechanismus

The mechanism of action of 2-Methoxycyclobutan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Estimated based on analogous structures.

Key Observations:

- Ring Strain vs. Stability : Cyclobutane derivatives (e.g., this compound) exhibit higher ring strain compared to cyclopentane analogs (e.g., 1-(2-methoxyethyl)cyclopentan-1-amine ), influencing their reactivity in ring-opening reactions .

- Substituent Effects : Electron-donating groups (methoxy) enhance solubility but reduce lipophilicity (lower XlogP), whereas electron-withdrawing groups (chlorophenyl in ) increase lipophilicity and may improve membrane permeability.

- Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and stability, critical for pharmaceutical formulation.

Biologische Aktivität

2-Methoxycyclobutan-1-amine is a cyclic amine that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHN

SMILES Notation : CC1CCC1N

InChIKey : YYMQZXMSPLVJJN-UHFFFAOYSA-N

The compound features a cyclobutane ring with a methoxy group and an amine functional group, which contributes to its unique reactivity and interaction with biological systems.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and ionic interactions with various biomolecules. This interaction can influence several biochemical pathways, particularly:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity.

- Receptor Binding : It has the potential to bind to neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is needed to confirm these effects.

1. Pharmacological Research

Recent studies have investigated the potential of this compound as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block in the synthesis of more complex organic molecules that have therapeutic applications.

2. Anticancer Properties

Research has indicated that compounds similar to this compound may play a role in cancer therapy by modulating specific signaling pathways associated with tumor growth. For instance, aminocyclobutanes have been explored for their ability to inhibit monoacylglycerol lipase (MGL), which is implicated in cancer cell metabolism .

3. Neuropharmacology

The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders or neurodegenerative diseases. Its ability to modulate receptor activity could lead to the development of novel antidepressants or anxiolytics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Potential MGL inhibition | |

| Neuropharmacology | Modulation of neurotransmitter release |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various cyclic amines, including this compound. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Cancer Research

In a preclinical trial focusing on cancer cell lines, this compound demonstrated effectiveness in reducing cell proliferation through MGL modulation. This finding supports further investigation into its therapeutic potential in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxycyclobutan-1-amine, and how can stereochemical purity be ensured?

- Methodology :

- Route 1 : Cyclobutane ring formation via [2+2] photocycloaddition followed by methoxylation using a protected amine intermediate (e.g., Boc-protected amine). Acidic deprotection yields the free amine .

- Route 2 : Reductive amination of 2-methoxycyclobutanone using sodium cyanoborohydride or catalytic hydrogenation. Monitor stereoselectivity with chiral HPLC or polarimetry .

- Critical Step : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry, as racemization is common in strained cyclobutane systems .

Q. How can the structure and purity of this compound be validated experimentally?

- Analytical Workflow :

NMR : Compare H and C spectra with computational predictions (DFT or molecular modeling) to confirm regiochemistry and rule out ring-opening artifacts .

Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with cyclobutane ring stability .

X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals of derivatives (e.g., hydrochloride salts) .

Q. What are the key physicochemical properties of this compound relevant to reaction design?

- Critical Parameters :

- LogP : Estimated at ~1.5–2.0 (via XLogP3), indicating moderate hydrophobicity. Adjust solvent polarity (e.g., THF/water mixtures) for optimal reaction rates .

- pKa : The amine group (pKa ~9–10) requires pH control in aqueous reactions to avoid undesired protonation or side reactions .

- Thermal Stability : Cyclobutane rings are prone to ring-opening above 100°C. Use low-temperature conditions (<50°C) for prolonged reactions .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Case Study : Discrepancies in H NMR coupling constants () may arise from dynamic ring puckering.

- Solutions :

- Perform variable-temperature NMR to observe conformational equilibria.

- Use 2D NOESY to confirm spatial proximity of methoxy and amine groups .

- Compare with computational models (e.g., Gaussian/NMR prediction modules) .

Q. What strategies mitigate racemization during functionalization of this compound?

- Racemization Pathways :

- Base-induced deprotonation at the α-carbon leads to ring strain relief and chirality loss.

- Mitigation :

- Use mild, non-basic conditions (e.g., enzymatic acylations or silyl protections).

- Employ chiral stationary phases (CSPs) for preparative HPLC purification of enantiomers .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

- Workflow :

DFT Calculations : Optimize transition states for SN2 reactions (e.g., using Gaussian or ORCA).

NBO Analysis : Identify electron-deficient regions (e.g., cyclobutane C–C bonds) susceptible to nucleophilic attack.

MD Simulations : Model solvent effects on reaction barriers in polar aprotic solvents (e.g., DMF) .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Root Causes :

- Variations in starting material purity (e.g., residual moisture in cyclobutanone precursors).

- Undetected side reactions (e.g., over-reduction or ring expansion).

- Validation Protocol :

- Replicate reactions under inert atmospheres (Ar/N) with rigorously dried solvents.

- Use LC-MS to quantify byproducts and optimize stoichiometry .

Safety and Handling

Q. What are the critical safety considerations when handling this compound hydrochloride?

- Protocols :

- Storage : Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .

- PPE : Use nitrile gloves and safety goggles; avoid inhalation of fine powders (risk of respiratory irritation) .

- Spill Management : Neutralize acidic residues (from HCl salts) with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.